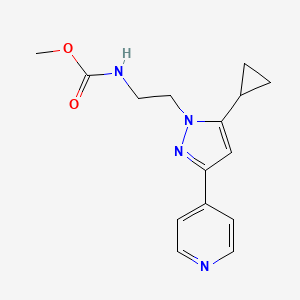![molecular formula C12H14N6OS2 B2924024 N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105197-35-0](/img/structure/B2924024.png)
N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H14N6OS2 and its molecular weight is 322.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s function . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The disruption in this pathway due to the inhibition of Pantothenate synthetase leads to a decrease in the production of Coenzyme A. This, in turn, affects various downstream metabolic processes that rely on Coenzyme A, such as the TCA cycle and fatty acid synthesis .
Result of Action
The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis. The most active derivative of this compound displayed significant activity against Mtb H37Ra, with an IC50 of 2.32 μM . This suggests that the compound is effective in reducing the bacterial load.
Properties
IUPAC Name |
N-methyl-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS2/c1-7-9(18-4-5-20-11(18)14-7)10-15-16-12(17(10)3)21-6-8(19)13-2/h4-5H,6H2,1-3H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBJDFNMFLGVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2923941.png)
![4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one](/img/structure/B2923945.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923947.png)
![2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2923949.png)
![3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2923952.png)

![4-cyclopentanecarbonyl-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2923955.png)

![5-Ethoxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2923958.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2923959.png)
![2-{[(2-Methoxyphenyl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid](/img/structure/B2923960.png)
![Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2923961.png)
![N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide](/img/structure/B2923963.png)

